N-Desmethyl-N-acetyl Diltiazem
Description
Properties
Molecular Formula |
C₂₃H₂₆N₂O₅S |
|---|---|
Molecular Weight |
442.53 |
Synonyms |
(2S,3S)-2-(4-Methoxyphenyl)-5-(2-(N-methylacetamido)ethyl)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-3-yl Acetate |
Origin of Product |
United States |
Contextualization Within the Diltiazem Metabolite Landscape
Diltiazem (B1670644) undergoes extensive biotransformation in the body, primarily through N-demethylation and deacetylation, leading to a variety of metabolites. The main metabolic pathways are mediated by cytochrome P450 enzymes, particularly CYP3A4 for N-demethylation and CYP2D6 for O-demethylation, as well as esterases for deacetylation. axios-research.comclearsynth.com The primary and most studied metabolites of diltiazem include:
N-monodesmethyl diltiazem (MA): A major pharmacologically active metabolite. drugbank.com
Desacetyl diltiazem (M1): Another key active metabolite. drugbank.com
N-desmethyl-desacetyl diltiazem (M2): A further metabolite with some pharmacological activity. researchgate.net
N-Desmethyl-N-acetyl Diltiazem, with the chemical formula C23H26N2O5S, is understood to be a derivative within this complex metabolic cascade. lgcstandards.com Its formation logically follows the N-demethylation of diltiazem to N-monodesmethyl diltiazem, which is then acetylated. However, detailed in-vivo studies specifically delineating the enzymatic conversion to this compound are not extensively documented in publicly available research.
The compound is often referenced in the context of being an impurity or a reference standard in the analysis of diltiazem and its formulations. synthinkchemicals.com Its presence and monitoring are crucial for quality control in pharmaceutical manufacturing.
Table 1: Key Metabolites in the Diltiazem Landscape
| Metabolite Name | Abbreviation | Key Metabolic Pathway | Pharmacological Activity |
| N-monodesmethyl diltiazem | MA | N-demethylation (CYP3A4) | Active |
| Desacetyl diltiazem | M1 | Deacetylation (Esterases) | Active |
| N-desmethyl-desacetyl diltiazem | M2 | N-demethylation & Deacetylation | Active |
| This compound | - | N-demethylation followed by Acetylation | Not extensively studied |
Significance in Preclinical Investigations and Mechanistic Enzymatic Studies
Precursor Metabolite Generation and Enzymatic Mediation
The journey to this compound begins with the initial metabolism of diltiazem through two major, competing pathways: deacetylation and N-demethylation. researchgate.net
One of the primary metabolic routes for diltiazem is deacetylation, which is the hydrolysis of the acetyl group. researchgate.netnih.gov This reaction is catalyzed by esterase enzymes found in plasma and various tissues, including the liver, lungs, small intestine, and brain. drugbank.combauschhealth.canih.govresearchgate.net This process yields the pharmacologically active metabolite desacetyldiltiazem (M1). karger.comfda.gov Studies in rabbits have shown that diltiazem deacetylase activity is widespread, suggesting that extrahepatic metabolism plays a significant role in the formation of M1. researchgate.netscite.ai The activity of these esterases can vary, with research in rabbits indicating that fetal and newborn animals may have similar or even higher diltiazem deacetylase activity compared to adults. nih.govkarger.com
Concurrent with deacetylation, diltiazem also undergoes extensive N-demethylation, a reaction primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver. researchgate.netrsc.orghres.ca This pathway is considered a major route of diltiazem metabolism, leading to the formation of another active metabolite, N-desmethyldiltiazem (MA). researchgate.netnih.govnih.gov The rate of N-demethylation can vary significantly among individuals, which is largely attributable to the polymorphic nature of the CYP enzymes. nih.gov
The principal enzyme responsible for the N-demethylation of diltiazem is CYP3A4. researchgate.netdrugbank.comnih.govwikipedia.org This has been confirmed in multiple in vitro studies using human liver microsomes, where CYP3A4 activity strongly correlates with the rate of diltiazem N-demethylation. nih.govresearchgate.net Inhibitors of CYP3A4, such as ketoconazole, significantly decrease this metabolic reaction. nih.gov While CYP3A4 is the main contributor, other CYP3A isoforms are also involved. researchgate.net Research has identified CYP3A5 as a contributor to diltiazem metabolism. Furthermore, studies using reconstituted enzyme systems have shown that CYP3A7, a fetal isoform, exhibits high diltiazem N-demethylase activity. researchgate.net
N-Demethylation Pathway and Cytochrome P450 Enzyme Roles
Sequential Metabolic Steps Leading to this compound
This compound (M2) is formed through a two-step metabolic sequence from diltiazem. nih.govdrugbank.com There are two possible pathways for its formation, both involving the precursor metabolites M1 and MA.
Pathway 1: Diltiazem is first deacetylated by esterases to form desacetyldiltiazem (M1). M1 then undergoes N-demethylation, catalyzed by CYP enzymes (primarily CYP3A4), to yield this compound (M2). researchgate.netdrugbank.com
Pathway 2: Diltiazem is first N-demethylated by CYP3A4 to form N-desmethyldiltiazem (MA). MA is then subsequently deacetylated by esterases to produce this compound (M2). nih.govnih.gov
Both pathways converge on the formation of M2, which is itself a pharmacologically active metabolite. karger.com The plasma concentrations of these metabolites can vary, with N-desmethyldiltiazem (MA) generally being the major circulating metabolite, followed by desacetyldiltiazem (M1) and this compound (M2). drugbank.com
Table 1: Key Enzymes in the Biotransformation of Diltiazem This table summarizes the primary enzymes involved in the metabolic pathways leading to the formation of this compound.
| Metabolic Reaction | Primary Enzyme(s) | Resulting Metabolite(s) |
|---|---|---|
| Deacetylation | Esterases | Desacetyldiltiazem (M1) |
| N-demethylation | CYP3A4, CYP3A5, CYP3A7 | N-desmethyldiltiazem (MA) |
| O-demethylation | CYP2D6 | O-desmethyl diltiazem |
In Vitro Biotransformation Studies of this compound
In vitro studies have investigated the subsequent metabolic fate of this compound (M2). These studies show that M2 is not an end-stage metabolite but is further biotransformed. Research using isolated rat hepatocytes demonstrated that M2, along with other metabolites, can inhibit the biotransformation of the parent drug, diltiazem. nih.gov In these experiments, the apparent inhibitory constant (Ki) for M2 on diltiazem disappearance was 495 µM. nih.gov
Further metabolism of M2 primarily involves O-demethylation. drugbank.com This reaction leads to the formation of deacetyl-N,O-didesmethyl-diltiazem (M6). nih.govdrugbank.comnih.gov This subsequent metabolite, M6, may then undergo conjugation with glucuronides or sulfates before excretion. nih.gov Receptor binding studies have also been conducted to understand the pharmacological activity of these metabolites. In studies assessing binding to calcium channel receptors, this compound (M2) showed a specific binding affinity, although it was lower than that of diltiazem and the M1 metabolite. nih.gov
Table 2: Investigated Diltiazem Metabolites and Their Roles This table outlines the key metabolites in the formation pathway of this compound and their subsequent transformations.
| Metabolite Code | Chemical Name | Formation Pathway | Subsequent Metabolism |
|---|---|---|---|
| M1 | Desacetyldiltiazem | Deacetylation of Diltiazem | N-demethylation to M2 |
| MA | N-desmethyldiltiazem | N-demethylation of Diltiazem | Deacetylation to M2 |
| M2 | This compound | N-demethylation of M1 or Deacetylation of MA | O-demethylation to M6 |
| M4 | Deacetyl-O-demethyl-diltiazem | O-demethylation of M1 | Further metabolism |
| M6 | Deacetyl-N,O-didesmethyl-diltiazem | O-demethylation of M2 | Conjugation |
Compound Nomenclature
For clarity, the chemical compounds mentioned throughout this article are listed below.
| Common Name/Code | Full Chemical Name |
| Diltiazem | (2S,3S)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
| This compound (M2) | Deacetyl-N-monodemethyl-diltiazem; (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
| Desacetyldiltiazem (M1) | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
| N-desmethyldiltiazem (MA) | N-monodemethyl-diltiazem; (2S,3S)-3-acetoxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
| N,N-didesmethyl diltiazem (MD) | (2S,3S)-5-(2-aminoethyl)-3-acetoxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
| O-desmethyl diltiazem | (2S,3S)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
| Deacetyl-O-demethyl-diltiazem (M4) | (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
| Deacetyl-N,O-didesmethyl-diltiazem (M6) | (2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4(5H)-one |
An in-depth examination of this compound, a metabolite of the calcium channel blocker Diltiazem, reveals a complex process of biotransformation. This article focuses exclusively on the metabolic pathways leading to its formation, the kinetics of the enzymatic reactions involved, and the variations in metabolism across different preclinical species.
Pharmacological Characterization of N Desmethyl N Acetyl Diltiazem in in Vitro and Ex Vivo Systems
Ligand-Receptor Binding Affinities and Allosteric Interactions
Calcium Channel Receptor Binding Studies
N-Desmethyl-N-acetyl Diltiazem (B1670644), a primary metabolite of diltiazem, demonstrates a notable affinity for calcium channel receptors. In radioligand binding studies utilizing [3H]diltiazem and membrane preparations from rat cerebral cortex, N-Desmethyl-N-acetyl Diltiazem exhibited a pIC50 value of 6.49 for the inhibition of [3H]diltiazem binding. This indicates its capacity to displace the radiolabeled parent drug from its binding site on the calcium channel. For comparison, under the same experimental conditions, diltiazem showed a pIC50 of 6.87.
Table 1: Inhibition of [3H]diltiazem Binding by this compound and Diltiazem
| Compound | pIC50 (-log IC50 M) |
|---|---|
| This compound (MA) | 6.49 |
Data derived from studies on rat cerebral cortex membranes at 37°C.
Exploration of Allosteric Modulation Mechanisms
The interaction of this compound with the calcium channel extends beyond simple competitive binding at the diltiazem recognition site. It also engages in allosteric modulation of the binding of other classes of calcium channel antagonists. Specifically, it has been shown to enhance the binding of the dihydropyridine (B1217469) [3H]nitrendipine to rat cerebral cortical membranes. This positive allosteric effect is characterized by a maximal enhancement of 9.7%. This finding suggests that the binding of this compound to its site induces a conformational change in the calcium channel protein, which in turn increases the affinity of the dihydropyridine binding site for its ligand.
Functional Pharmacological Evaluation in Isolated Tissue Preparations
Effects on Vascular Smooth Muscle Myogenic Activity
The functional consequence of this compound's interaction with calcium channels is evident in its effects on vascular smooth muscle. In isolated rat portal vein preparations, which exhibit spontaneous myogenic contractions, this compound demonstrated inhibitory activity. The potency of this effect was quantified with a pEC50 value of 6.22. This indicates a direct relaxant effect on the vascular smooth muscle, consistent with the blockade of calcium influx required for contraction.
Table 2: Inhibition of Spontaneous Myogenic Contractions in Rat Portal Vein
| Compound | pEC50 (-log EC50 M) |
|---|---|
| This compound (MA) | 6.22 |
Electrophysiological Modulations in Isolated Cardiac Tissues
Specific research findings detailing the direct electrophysiological modulations of this compound on isolated cardiac tissues were not available in the reviewed literature. While the parent compound, diltiazem, is known to exert effects on cardiac action potentials, particularly by reducing the amplitude and maximum upstroke velocity of calcium-dependent action potentials in depolarized myocardium, specific data for its N-desmethyl-N-acetyl metabolite is not presently documented.
Relative Potency Comparisons with Parent Diltiazem and Other Metabolites
A comparative analysis of the pharmacological data reveals the relative potency of this compound in relation to its parent compound, diltiazem, and other metabolites.
In terms of calcium channel receptor binding affinity , this compound (pIC50 = 6.49) is slightly less potent than diltiazem (pIC50 = 6.87) and another metabolite, desacetyl diltiazem (M1) (pIC50 = 6.72). However, it displays a higher affinity than other metabolites such as N-desmethyl, desacetyl-diltiazem (M2) (pIC50 = 6.03), O-desmethyl, desacetyl-diltiazem (M4) (pIC50 = 5.51), and N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6) (pIC50 = 5.33).
Regarding the allosteric enhancement of [3H]nitrendipine binding , this compound shows a maximal enhancement of 9.7%, which is considerably less than that of diltiazem (73%) and desacetyl diltiazem (M1) (50%).
In the functional assay of inhibiting vascular smooth muscle myogenic activity , this compound (pEC50 = 6.22) is less potent than diltiazem (pEC50 = 6.94) and desacetyl diltiazem (M1) (pEC50 = 6.51). Its potency is comparable to that of N-desmethyl, desacetyl-diltiazem (M2) (pEC50 = 6.00) but greater than O-desmethyl, desacetyl-diltiazem (M4) (pEC50 = 5.48) and N-desmethyl, O-desmethyl, desacetyl-diltiazem (M6) (pEC50 = 5.23).
Table 3: Comparative Potency of Diltiazem and its Metabolites
| Compound | Receptor Binding (pIC50) | Allosteric Modulation (% Max Enhancement) | Vascular Smooth Muscle Inhibition (pEC50) |
|---|---|---|---|
| Diltiazem | 6.87 | 73 | 6.94 |
| This compound (MA) | 6.49 | 9.7 | 6.22 |
| Desacetyl diltiazem (M1) | 6.72 | 50 | 6.51 |
| N-desmethyl, desacetyl-diltiazem (M2) | 6.03 | 11 | 6.00 |
| O-desmethyl, desacetyl-diltiazem (M4) | 5.51 | 12 | 5.48 |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Diltiazem |
| [3H]diltiazem |
| [3H]nitrendipine |
| Desacetyl diltiazem |
| N-desmethyl, desacetyl-diltiazem |
| O-desmethyl, desacetyl-diltiazem |
Enzymatic Inhibition and Modulatory Effects of N Desmethyl N Acetyl Diltiazem on Drug Metabolism
Inhibition of Cytochrome P450 Isoforms by N-Desmethyl-N-acetyl Diltiazem (B1670644) and Related Metabolites
The metabolism of diltiazem results in several active metabolites that are potent inhibitors of Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, which is crucial for the metabolism of a large percentage of clinical drugs. nih.gov The N-demethylated metabolites of diltiazem are noted to be significantly more potent inhibitors of CYP3A4 than diltiazem itself. nih.gov
Research demonstrates that N-desmethyl diltiazem and N,N-didesmethyl diltiazem are powerful competitive inhibitors of CYP3A4. nih.gov The inhibitory potency, as measured by IC50 values against testosterone (B1683101) 6β-hydroxylation, highlights the superior inhibitory capacity of the metabolites compared to the parent drug. nih.gov This enhanced inhibition by metabolites can lead to an accumulation of the parent drug during extended therapy, contributing to nonlinear pharmacokinetics and potential drug-drug interactions (DDIs). nih.govnih.govnih.gov
| Compound | IC50 (µM) vs. CYP3A4 | Relative Potency (vs. Diltiazem) |
| Diltiazem | 120 | 1x |
| N-desmethyl diltiazem | 11 | ~11x |
| N,N-didesmethyl diltiazem | 0.6 | ~200x |
Data sourced from in vitro studies on CYP3A4-mediated testosterone 6β-hydroxylation. nih.gov
Mechanism-Based Inactivation Studies, particularly CYP3A
Diltiazem and its metabolites exhibit mechanism-based inactivation of CYP3A4, a time- and concentration-dependent process that involves the formation of a metabolite intermediate complex (MIC). nih.govnih.gov This process leads to an irreversible loss of enzyme function. nih.gov
Studies using human liver microsomes and expressed CYP3A4 have shown that preincubation with diltiazem leads to substantial inhibition of the enzyme's activity. nih.gov A significant portion of this inhibition is attributed to the formation of an MIC, where a reactive metabolite binds tightly to the heme iron of the cytochrome P450 enzyme, rendering it inactive. nih.gov This inactivation is a key factor in the clinically observed DDIs associated with diltiazem. The time-dependent nature of this inactivation means the inhibitory effect can be more pronounced after multiple doses. nih.gov
| Parameter | Value | Enzyme System |
| k_inact | 0.17 min⁻¹ | Expressed CYP3A4(+b₅) |
| K_I | 2.2 µM | Expressed CYP3A4(+b₅) |
| Partition Ratio | 13 to 86 | Expressed CYP3A4(+b₅) |
Kinetic parameters for the mechanism-based inactivation of CYP3A4 by diltiazem. nih.gov
Competitive Inhibition Characterization
In addition to mechanism-based inactivation, diltiazem's metabolites are also characterized as strong competitive inhibitors of CYP3A4. nih.gov Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, preventing the substrate from binding. The N-desmethyl and N,N-didesmethyl metabolites of diltiazem have been shown to be particularly potent in this regard. nih.gov
| Inhibitor | Ki (µM) | Type of Inhibition |
| N-desmethyl diltiazem | ~2 | Competitive |
| N,N-didesmethyl diltiazem | ~0.1 | Competitive |
Competitive inhibition constants for diltiazem metabolites against CYP3A4. nih.gov
Preclinical Physiologically Based Pharmacokinetic Modeling of Metabolic Drug-Drug Interactions
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to simulate and predict the complex interactions between drugs. nih.goviapchem.org For diltiazem, PBPK models are essential for understanding and quantifying the DDI risk arising from its complex inhibitory profile. simulations-plus.com
These models integrate in vitro data on both competitive inhibition and mechanism-based inactivation by diltiazem and its primary metabolite, N-demethyl diltiazem. simulations-plus.com By simulating the physiological conditions of the gut and liver, PBPK models can predict the extent of CYP3A4 inactivation and the resulting increase in exposure to co-administered drugs that are substrates of CYP3A4, such as midazolam. simulations-plus.com Simulations have predicted substantial decreases in CYP3A4 activity in both the liver and gut following oral administration of diltiazem, aligning with clinically observed interactions. simulations-plus.com This predictive capability is crucial during drug development to assess DDI liability. nih.gov
Modulation of Other Drug-Metabolizing Enzymes (if applicable)
While the primary focus of diltiazem's inhibitory effects is on CYP3A4, there is evidence of modulation of other drug-metabolizing enzymes. In vitro studies have shown that CYP2C8 and CYP2C9 can contribute to the N-demethylation of diltiazem, although their role is minor compared to CYP3A4. nih.gov
Furthermore, the polymorphic enzyme CYP2D6 is involved in the O-demethylation of diltiazem. nih.gov The pharmacokinetics of certain diltiazem metabolites, specifically desacetyl diltiazem and N-demethyldesacetyl diltiazem, are significantly influenced by an individual's CYP2D6 genotype. Individuals who are "poor metabolizers" due to deficient CYP2D6 activity show markedly higher systemic exposure to these pharmacologically active metabolites. nih.gov This highlights the importance of considering other metabolic pathways and genetic polymorphisms when evaluating the complete metabolic profile and interaction potential of diltiazem and its derivatives.
Advanced Analytical Methodologies for Research Quantification of N Desmethyl N Acetyl Diltiazem
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Approaches
LC-MS/MS and UPLC-MS/MS have emerged as the preferred methods for the quantification of N-Desmethyl-N-acetyl Diltiazem (B1670644) due to their high sensitivity and selectivity. These techniques allow for the simultaneous determination of the parent drug, Diltiazem, and its metabolites in complex biological samples.
The development and validation of LC-MS/MS and UPLC-MS/MS methods are guided by stringent parameters to ensure data integrity.
Selectivity: The methods demonstrate excellent selectivity, enabling the distinction of N-Desmethyl-N-acetyl Diltiazem from endogenous components and other metabolites. Chromatographic conditions are optimized to achieve baseline separation of the analyte from potential interferences.
Sensitivity: High sensitivity is a hallmark of these methods, with reported lower limits of quantification (LLOQ) in the low ng/mL range. For instance, a UPLC-MS/MS method reported an LLOQ of 0.24 ng/mL for N-desmethyldiltiazem in human plasma. nih.govresearchgate.net
Recovery: Extraction recovery is a critical parameter, and various techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are employed. Recoveries for Diltiazem and its metabolites, including N-desmethyldiltiazem, have been reported to be in the range of 69.4% to 77.4%. nih.govijpsr.com
Linearity: The methods exhibit excellent linearity over a wide concentration range. For N-desmethyl diltiazem, linearity has been established in ranges such as 0.24 to 64.00 ng/mL and 0.24-320.1 ng/mL in human plasma. researchgate.netijpsr.comijpsr.com
Precision and Accuracy: Both intra- and inter-day precision and accuracy are consistently within acceptable limits, typically below 15%, demonstrating the reproducibility and reliability of the methods. nih.govresearchgate.net
Table 1: Validation Parameters for UPLC-MS/MS Quantification of Diltiazem Metabolites
| Parameter | N-desmethyldiltiazem | O-desacetyldiltiazem | Diltiazem |
| Linearity Range (ng/mL) | 0.24-320.1 | 0.24-320.7 | 0.48-639.9 |
| LLOQ (ng/mL) | 0.24 | 0.24 | 0.48 |
| Recovery (%) | 76.0 | 74.5 | 77.4 |
| Precision and Accuracy (%) | < 10.0 | < 10.0 | < 10.0 |
Data sourced from a study on the simultaneous determination of diltiazem and its two metabolites in human plasma. nih.govresearchgate.net
LC-MS/MS and UPLC-MS/MS methods are extensively used for the analysis of this compound in various preclinical biological matrices, including plasma and tissue homogenates. These methods have been successfully applied to pharmacokinetic studies in animal models, providing valuable insights into the absorption, distribution, metabolism, and excretion of Diltiazem and its metabolites. nih.govnih.govnih.gov
For instance, a study investigating the metabolism of Diltiazem in rainbow trout utilized a liquid chromatography/mass spectrometry (LC/MS) method based on accurate mass measurements to identify 17 phase I metabolites in blood plasma, muscle, liver, and kidney tissues. nih.gov Another study developed a high-performance liquid chromatography-mass spectrometry method for the analysis of diltiazem and 11 of its phase I metabolites in human plasma. nih.gov
High-Performance Liquid Chromatography (HPLC) Techniques for Detection and Quantification
While LC-MS/MS is often preferred for its sensitivity, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD) remains a valuable tool for the detection and quantification of this compound, particularly in situations where the high sensitivity of mass spectrometry is not required. nih.govscielo.brnih.gov
HPLC methods have been developed and validated for the simultaneous determination of Diltiazem and its major metabolites. nih.gov These methods have demonstrated good linearity, precision, and accuracy for the quantification of these compounds in biological fluids. For example, a sensitive HPLC method was used to measure the concentrations of diltiazem, N-demethyldiltiazem, and desacetyldiltiazem in plasma and urine. nih.gov
Table 2: HPLC Method Parameters for Diltiazem and Metabolite Analysis
| Parameter | Desacetyl Diltiazem Hydrochloride | Diltiazem Hydrochloride |
| Limit of Detection (μg/mL) | 0.0633 | 0.0408 |
| Limit of Quantification (μg/mL) | 0.450 | 0.2668 |
| Linearity Range | 25% to 250% of the specified limit | 25% to 250% of the specified limit |
| Correlation Coefficient | ≥ 0.998 | ≥ 0.998 |
Data from a study on the development and validation of a stability-indicating liquid chromatographic method.
Utilization of Stable Isotope Labeled this compound as Internal Standards and Metabolic Tracers
Stable isotope-labeled (SIL) compounds play a crucial role in quantitative bioanalysis. Deuterium-labeled analogs of Diltiazem and its metabolites, including this compound, are commonly used as internal standards in LC-MS/MS assays. ijpsr.com The use of SIL internal standards compensates for variations in sample preparation and instrument response, leading to more accurate and precise quantification. acanthusresearch.comnih.gov
Furthermore, stable isotopes can be used as metabolic tracers to investigate the biotransformation pathways of Diltiazem. frontiersin.org By administering a stable isotope-labeled version of the drug, researchers can track the formation of metabolites, including this compound, and elucidate the metabolic routes. frontiersin.org
Chemical Stability Studies in Research Samples and Model Systems
Understanding the chemical stability of this compound in biological samples is essential for accurate quantification. Studies have investigated the stability of Diltiazem and its metabolites under various storage conditions.
Research has shown that the stability of Diltiazem and its metabolites can be influenced by the nature of the plasma and the storage temperature. nih.govelsevierpure.com For instance, one study found that in plasma samples from volunteers, Diltiazem and N-desmethyl-DTZ were stable for up to 8 weeks at -20°C, but significant degradation occurred after 12 weeks. nih.govelsevierpure.com Interestingly, in spiked plasma samples, the degradation of Diltiazem occurred earlier, between 4-6 weeks of storage. nih.govelsevierpure.com Storing samples at -70°C may offer improved stability. nih.govelsevierpure.com
Another study highlighted the importance of sample handling, showing that keeping whole blood at room temperature for just one hour before centrifugation led to a significant decrease in the concentration of N-demethyldiltiazem. nih.gov To ensure accurate results, it is recommended that blood samples be centrifuged immediately or kept on ice, and plasma samples should be frozen at -80°C and analyzed within 5 weeks. nih.gov The hydrolysis of diltiazem in whole blood, plasma, and gastric fluid has also been investigated, with the most significant degradation observed in whole blood. nih.gov
Chemical Synthesis for Research and Reference Standard Applications
Synthesis Pathways for N-Desmethyl-N-acetyl Diltiazem (B1670644) and its Deuterium-Labeled Analogs
The synthesis of N-Desmethyl-N-acetyl Diltiazem as a reference standard typically involves a multi-step process starting from a suitable precursor, often the N-desmethyl metabolite of diltiazem. The general strategy is to introduce the acetyl group onto the secondary amine of the N-desmethyl diltiazem molecule.
A plausible synthetic route can be conceptualized as follows:
Starting Material: The synthesis would commence with N-Desmethyl Diltiazem. This precursor is an active metabolite of diltiazem and can be synthesized or procured from specialized chemical suppliers.
Acetylation: The N-desmethyl diltiazem would then undergo an acetylation reaction. This is commonly achieved by treating the secondary amine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acid generated during the reaction. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, at controlled temperatures to ensure selectivity and minimize side reactions.
Purification: Following the reaction, the crude this compound is purified to remove any unreacted starting materials, reagents, and by-products. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, are frequently employed for this purpose. The purity of the collected fractions is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Characterization: The final product's identity and structure are confirmed using various spectroscopic methods, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
For the synthesis of deuterium-labeled this compound, which is invaluable as an internal standard in quantitative bioanalytical assays using mass spectrometry, a similar synthetic pathway is followed, but with the introduction of deuterium (B1214612) atoms at a specific position. A common approach involves using a deuterated acetylating agent.
A potential pathway for a deuterium-labeled analog is:
Starting Material: As with the non-labeled synthesis, N-Desmethyl Diltiazem is the starting precursor.
Deutero-acetylation: The key difference is the use of a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl chloride-d3. This will introduce a trideuterated acetyl group onto the nitrogen atom. The reaction conditions, including the choice of base and solvent, would be similar to the non-labeled synthesis.
Purification and Characterization: The purification and characterization steps are analogous to those for the non-labeled compound. Mass spectrometry is particularly crucial in this case to confirm the incorporation of deuterium atoms by observing the expected mass shift in the molecular ion peak.
Strategies for Metabolite Reference Standard Preparation and Purity Assessment
The preparation of a metabolite reference standard, such as this compound, requires meticulous attention to purity and characterization to ensure its suitability for use in regulated environments.
Preparation Strategies:
Chemical Synthesis: As detailed above, chemical synthesis is the most common and reliable method for producing metabolite reference standards. It allows for the production of sufficient quantities of the material with high purity.
Isolation from Biological Matrices: In some instances, metabolites can be isolated from biological matrices (e.g., urine, plasma) after administration of the parent drug. However, this method is often challenging due to the low concentrations of metabolites and the complexity of the biological matrix, making it difficult to achieve the high purity required for a reference standard.
Purity Assessment:
A comprehensive approach is necessary to establish the purity of a reference standard. This involves the use of multiple analytical techniques to identify and quantify any impurities present.
Chromatographic Methods: High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is the cornerstone of purity assessment. It is used to determine the area percentage of the main peak relative to any impurity peaks. Different chromatographic conditions (e.g., different columns, mobile phases) may be used to ensure that no impurities are co-eluting with the main component.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte with that of a certified reference material of known purity.
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify potential impurities.
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature and can be used to determine the content of volatile impurities, such as residual solvents and water.
Karl Fischer Titration: This is a specific method for the determination of water content.
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S) in the compound, which can be compared with the theoretical values to support the identity and purity of the material.
The final purity of the reference standard is often assigned as a mass balance value, which takes into account the results from chromatographic purity, water content, residual solvent content, and inorganic impurity content. A detailed Certificate of Analysis (CoA) is then issued, summarizing all the characterization and purity data. synthinkchemicals.com
Environmental Occurrence and Biotransformation in Non Mammalian Systems
Detection and Environmental Fate in Aquatic Ecosystems
Due to incomplete elimination during wastewater treatment, the calcium channel blocker diltiazem (B1670644) and its transformation products are frequently found in aquatic environments. nih.gov Studies have reported the presence of diltiazem and several of its metabolites in various fish tissues, indicating uptake and metabolism of the parent compound by non-target organisms in these ecosystems. researchgate.net
Even at environmentally relevant concentrations, such as 0.03 µg L⁻¹, diltiazem and its metabolites have been identified in the liver and kidney of rainbow trout (Oncorhynchus mykiss), confirming their bioavailability and potential for accumulation in aquatic life. nih.gov The bioconcentration factor (BCF) for diltiazem has been found to be relatively low, with values ranging from 0.5 to 194 in different tissues. nih.gov The highest accumulation is typically observed in the kidney, followed by the liver, muscle, and blood plasma. nih.gov The detection of diltiazem metabolites in fish tissue highlights the environmental exposure and subsequent internal processing of this pharmaceutical. researchgate.net
The environmental fate of these compounds is largely dictated by biotransformation within organisms. The detection of metabolites such as desmethyl diltiazem (M1), desacetyl diltiazem (M2), and desacetyl desmethyl diltiazem (M3) in fish suggests that metabolic processes like desmethylation and desacetylation are key pathways for diltiazem transformation in aquatic vertebrates, similar to what is observed in mammals. nih.gov
In Vitro and Ex Vivo Biotransformation Studies in Non-Mammalian Organisms
Laboratory studies provide detailed insights into the metabolic pathways of diltiazem in non-mammalian species. Research using rainbow trout has been particularly informative in elucidating the biotransformation of this drug.
In one study, juvenile rainbow trout were exposed to diltiazem for up to 42 days. nih.gov Analysis of various tissues revealed that diltiazem is extensively metabolized. The highest rate of metabolism was observed in the liver (85 ± 9%), followed by the kidney (64 ± 14%), muscle (46 ± 6%), and blood plasma (41 ± 8%). nih.gov These findings indicate that the liver is the primary site of diltiazem metabolism in this species.
A comprehensive investigation using liquid chromatography coupled with mass spectrometry on tissues from exposed rainbow trout tentatively identified 17 phase I diltiazem metabolites, including various isomeric forms. nih.gov This study confirmed that the primary metabolic routes encompass desmethylation, desacetylation, and hydroxylation, as well as combinations of these processes. nih.gov The identification of a significant number of metabolites underscores the complexity of diltiazem's biotransformation in fish. nih.gov
Key metabolites consistently identified in these studies include:
Desmethyl diltiazem (M1)
Desacetyl diltiazem (M2)
Desacetyl desmethyl diltiazem (M3)
The formation of these compounds suggests that rainbow trout possess the enzymatic systems, likely cytochrome P450 monooxygenases, necessary to carry out these phase I metabolic reactions. researchgate.net The biotransformation pathways in rainbow trout appear to be analogous to those in mammals, involving N-demethylation and O-deacetylation as major initial steps. nih.gov
Table 1: Diltiazem Metabolism Rate in Rainbow Trout Tissues
| Tissue | Metabolism Rate (%) |
| Liver | 85 ± 9 |
| Kidney | 64 ± 14 |
| Muscle | 46 ± 6 |
| Blood Plasma | 41 ± 8 |
| Data derived from a study on Oncorhynchus mykiss exposed to diltiazem. nih.gov |
Table 2: Primary Diltiazem Metabolites Identified in Rainbow Trout
| Metabolite ID | Compound Name | Metabolic Pathway |
| M1 | Desmethyl diltiazem | Desmethylation |
| M2 | Desacetyl diltiazem | Desacetylation |
| M3 | Desacetyl desmethyl diltiazem | Desacetylation & Desmethylation |
| Metabolites identified in studies of Oncorhynchus mykiss. nih.gov |
Future Directions in N Desmethyl N Acetyl Diltiazem Research
Elucidation of Undiscovered Metabolic Pathways and Metabolite Structures
A primary focus of future research will be the definitive identification and characterization of the metabolic pathways leading to the formation of N-Desmethyl-N-acetyl Diltiazem (B1670644). While its existence is confirmed through its availability as a research chemical with a defined chemical structure, the specific enzymes and metabolic steps involved in its in vivo production are not well established.
Advanced analytical techniques are pivotal for this endeavor. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) will be instrumental in mapping the metabolic fate of diltiazem and its primary metabolites. Stable isotope labeling studies, where isotopically marked diltiazem or N-desmethyl diltiazem is administered in preclinical models, can provide unequivocal evidence of the metabolic lineage of N-Desmethyl-N-acetyl Diltiazem.
Furthermore, in vitro studies using human liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes, as well as N-acetyltransferases (NATs), will be crucial to pinpoint the specific enzymes responsible for its formation. This will help determine whether its production is a common or rare metabolic event and what genetic or environmental factors might influence its rate of formation.
Table 1: Key Research Approaches for Metabolic Pathway Elucidation
| Research Approach | Objective |
|---|---|
| High-Resolution Mass Spectrometry (HRMS) | To identify and structurally characterize this compound and other novel metabolites in biological samples. |
| Stable Isotope Labeling | To trace the metabolic conversion of diltiazem and its primary metabolites to this compound. |
Advanced Mechanistic Understanding of Pharmacological Contributions in Preclinical Models
A significant knowledge gap exists regarding the pharmacological activity of this compound. It is currently unknown whether this metabolite is pharmacologically active, inert, or potentially contributes to adverse effects. Future preclinical studies are essential to determine its pharmacological profile.
Initial screening in in vitro models, such as isolated cardiac myocytes and vascular smooth muscle cells, can assess its calcium channel blocking activity and compare its potency to that of diltiazem and its major metabolites. Radioligand binding assays can determine its affinity for the L-type calcium channel, providing insights into its potential mechanism of action.
Development of Novel Preclinical Research Tools and Assays
To facilitate the aforementioned research, the development of specific and sensitive research tools and assays is a prerequisite. A key requirement is the availability of a certified analytical standard of this compound. While this compound is available from some chemical suppliers, the development of a certified reference material would ensure the accuracy and reproducibility of research findings.
Furthermore, the development of highly selective analytical methods, such as validated LC-MS/MS assays, is necessary for the accurate quantification of this compound in complex biological matrices like plasma and urine. These assays will be crucial for pharmacokinetic studies in preclinical models and for exploring its formation in human subjects.
The synthesis of a radiolabeled version of this compound would also be a valuable tool for in vitro and in vivo studies, enabling detailed investigation of its binding characteristics and tissue distribution.
Role in Understanding Inter-Individual Variability in Drug Metabolism beyond Clinical Applications
The metabolism of diltiazem is known to exhibit significant inter-individual variability, partly due to genetic polymorphisms in drug-metabolizing enzymes like CYP3A4 and CYP2D6. Future research into this compound could provide a deeper understanding of this variability from a preclinical perspective.
Investigating the formation of this metabolite in preclinical models with varying genetic backgrounds, for instance, in different strains of mice with known differences in drug metabolism, could shed light on the genetic determinants of its formation. This could involve exploring the role of N-acetyltransferase (NAT) enzyme polymorphisms, which are known to cause significant inter-individual differences in the metabolism of various drugs.
By understanding the factors that influence the formation of this compound in preclinical models, researchers can build a foundation for future clinical studies exploring its relevance to the variable response to diltiazem observed in patients. This could ultimately contribute to the development of strategies for personalized diltiazem therapy.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Diltiazem |
| N-desmethyl diltiazem |
Q & A
Basic: What validated analytical methods are recommended for detecting trace impurities of N-Desmethyl-N-acetyl Diltiazem in pharmaceutical formulations?
This compound is monitored using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to achieve sensitivity at parts-per-million (ppm) levels. Reference standards, such as N-Nitroso Desmethyl Diltiazem, are critical for method validation, enabling quantification of nitroso impurities to comply with FDA and EMA safety thresholds (≤18 ng/day). Calibration curves should cover a range of 0.1–150% of the target impurity limit, with precision tested via repeatability (RSD < 2%) and intermediate precision studies . Gas chromatography (GC) with nitrogen-phosphorus detection is also employed for metabolite separation, particularly in plasma analysis .
Basic: How is accelerated stability testing designed to assess this compound degradation under varying storage conditions?
Stability protocols follow ICH Q1A(R2) guidelines, using forced degradation studies under acidic, alkaline, oxidative, and thermal stress. For example, samples are incubated at 40°C/75% RH for 6 months, with aliquots analyzed at 0, 1, 3, and 6 months. Degradation products are profiled using LC-QTOF-MS to identify major pathways (e.g., hydrolysis of the acetyl group). Recovery rates for spiked samples in plasma should remain ≥90% after 28 days at -20°C, ensuring reliable pharmacokinetic data .
Advanced: How can factorial design optimize the formulation of Diltiazem timed-release pellets containing this compound metabolites?
A three-factor, two-level factorial design (e.g., hydroxypropyl methylcellulose concentration, coating thickness, and mixing time) identifies critical variables affecting drug release. Response surface methodology (RSM) models correlate factors with dissolution profiles (e.g., Higuchi kinetics for sustained release). Optimal parameters might include 24.9% pilot mix I and 16.6% mix III, yielding a half-life of 2.36±0.24 hours. Pareto charts and ANOVA (α=0.05) eliminate non-significant terms, ensuring robustness .
Advanced: What methodologies are used to resolve discrepancies in pharmacokinetic data between this compound and its parent compound?
Discrepancies arise from metabolic interconversion and assay cross-reactivity. Parallel LC-MS/MS assays for Diltiazem and its metabolites (e.g., Desacetyl Diltiazem) with deuterated internal standards (e.g., D4-labeled analogs) improve specificity. In vitro microsomal studies (human liver microsomes) quantify CYP3A4-mediated metabolism rates. Non-compartmental analysis (NCA) of AUC ratios (metabolite/parent) identifies saturation kinetics or enzyme inhibition .
Advanced: How do researchers investigate synergistic interactions between this compound and environmental pollutants using factorial experimental designs?
A 2×2 factorial design tests combined effects of this compound (1.8 µg/L–1.8 mg/L) and microplastics (20 mg/kg PVC) on marine nematodes. Endpoints include meiofauna abundance (e.g., 50% reduction in polychaetes) and nematode demography (juvenile/gravid female ratios). Molecular docking simulations (e.g., binding to C. elegans germ line proteins with ΔG ≤ -8.1 kcal/mol) validate mechanistic hypotheses .
Advanced: What role does radiolabeled this compound play in elucidating calcium channel binding kinetics?
Tritium-labeled [³H]-N-Desmethyl-N-acetyl Diltiazem (specific activity: 1 mCi/mL) enables saturation binding assays in cardiac membranes. Competitive displacement studies with L-type channel blockers (e.g., verapamil) determine IC₅₀ values. Autoradiography in retinal explants localizes binding sites, revealing non-DHP channel modulation (e.g., 30% reduction in CNGC activity at 10 µM) .
Data Contradiction: How to address conflicting results in enzymatic inhibition studies of this compound?
Contradictions in nucleoside triphosphate diphosphohydrolase (NTPDase) inhibition may stem from assay conditions (e.g., Ca²⁺ concentration or pH). Dose-response curves (0.1–100 µM) under standardized buffers (e.g., Tris-HCl, pH 7.4) clarify IC₅₀ variability. Surface plasmon resonance (SPR) measures direct binding affinity (KD), distinguishing competitive vs. allosteric mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
